1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-
CAS No.: 1035234-97-9
Cat. No.: VC2833387
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1035234-97-9 |
|---|---|
| Molecular Formula | C9H7N3O2 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 2-pyridin-2-yl-1H-imidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) |
| Standard InChI Key | CXTYDADYYHNQKM-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC=C(N2)C(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(N2)C(=O)O |
Introduction
Structural Characteristics
Molecular Structure
1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- features a planar imidazole ring with a pyridine substituent at the 2-position. The nitrogen atoms in both the imidazole and pyridine rings contribute to the compound's basic character, while the carboxylic acid group provides acidic properties. This arrangement creates a molecule with amphiprotic characteristics, capable of acting as both a proton donor and acceptor in chemical reactions.
Physical Properties
While specific physical property data for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is limited in the available literature, insights can be drawn from similar compounds. The related compound 4-methyl-2-(2-pyridinyl)-1H-Imidazole-5-carboxylic acid has a predicted boiling point of 531.3±35.0 °C, a density of approximately 1.370±0.06 g/cm³, and a pKa of 1.96±0.37 . These values provide a reference point for understanding the physical characteristics of our target compound, though exact values may differ due to structural variations.
Comparison with Related Compounds
This comparison illustrates how subtle structural differences among these related compounds can significantly impact their physical properties and potential applications. The dicarboxylic acid derivative, for instance, has enhanced metal-chelating abilities compared to the mono-carboxylic acid compounds.
Synthesis Methods
Modern Approaches
Contemporary synthetic strategies for similar compounds include the use of isocyanoacetate-based methodologies. As noted in recent literature, the construction of related 1,5-disubstituted-imidazole-4-carboxylates has been achieved through various approaches:
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Condensation of potassium salts of ethyl isocyanoacetate with isothioureas in hexamethylphosphoric triamide (HMPT) at room temperature, catalyzed by copper (I) chloride .
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Utilization of 3-bromo-2-isocyanoacrylates (BICA) derived from isocyanoacetate esters, followed by reaction with primary amines in the presence of triethylamine .
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Cycloaddition reactions of α-isocyanoacetates with stable N-aryl-benzimidoyl chloride intermediates, representing an efficient approach for synthesizing diaryl-imidazole-4-carboxylate esters .
These methods could potentially be adapted for the synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- with appropriate modifications to accommodate the specific substitution pattern.
Patent Literature Contributions
Patent literature provides additional synthetic insights relevant to imidazole-carboxylic acid derivatives. One patent describes a preparation method for 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester that addresses issues of high raw material costs and environmental concerns. The method utilizes α-chlorooxaloacetic diethyl ester as a starting material, significantly shortening the reaction path and eliminating the need for harsh reagents like concentrated sulfuric acid or fuming nitric acid . This approach demonstrates the potential for more efficient and environmentally friendly synthetic routes for imidazole-carboxylic acid derivatives.
Chemical Properties
Reactivity Patterns
The reactivity of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is influenced by several functional groups within its structure:
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The carboxylic acid group at the 5-position can participate in esterification, amide formation, and decarboxylation reactions.
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The imidazole nitrogen (N-H) can undergo N-alkylation or serve as a potential site for hydrogen bonding.
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The pyridine nitrogen provides a basic site that can coordinate with metal ions or participate in quaternization reactions.
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The aromatic systems (both imidazole and pyridine) can undergo various electrophilic aromatic substitution reactions, though typically under more forcing conditions than simple aromatic systems.
Acid-Base Properties
The compound exhibits interesting acid-base properties due to the presence of both acidic (carboxylic acid) and basic (pyridine and imidazole nitrogens) functional groups. Similar compounds have been observed to exist in zwitterionic forms under certain conditions. For instance, crystallographic data for the related compound 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid reveals a zwitterionic structure where the pyridine nitrogen is protonated while one of the carboxylic acid groups is deprotonated .
Biological Activities and Applications
Research Applications
The compound has potential applications in various research contexts:
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As a building block in medicinal chemistry for the development of more complex bioactive molecules
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As a ligand in coordination chemistry studies, potentially forming interesting metal complexes
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As a reference standard in analytical chemistry and pharmaceutical research
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As an intermediate in the synthesis of more complex heterocyclic systems
Material Science Considerations
Beyond biological applications, heterocyclic compounds like 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- may have potential applications in materials science:
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As components in metal-organic frameworks (MOFs) due to their multiple coordination sites
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In the development of functional materials with specific electronic or optical properties
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As precursors for polymeric materials with unique characteristics
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques provide valuable tools for characterizing 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- and confirming its structure:
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Nuclear Magnetic Resonance (NMR) spectroscopy would typically show characteristic signals for the aromatic protons of both the imidazole and pyridine rings, as well as the acidic proton of the carboxylic acid group.
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Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid carbonyl stretch (typically around 1700-1725 cm⁻¹) and N-H stretching of the imidazole ring.
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Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features.
Crystallographic Data
Crystallographic studies of related compounds provide insights into the potential solid-state structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. For example, the crystal structure of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid has been determined, revealing interesting features such as zwitterionic character and specific packing arrangements in the solid state . This compound crystallizes in the P 1 21/c 1 space group with cell parameters a = 11.701 Å, b = 10.947 Å, c = 7.4253 Å, and β = 107.68°.
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